molecular formula C22H46O2 B179322 1,22-Docosanediol CAS No. 22513-81-1

1,22-Docosanediol

Cat. No.: B179322
CAS No.: 22513-81-1
M. Wt: 342.6 g/mol
InChI Key: HIBKFQRBONXURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,22-Docosanediol is a long-chain aliphatic diol with the molecular formula C22H46O2. It is a white, crystalline solid that is primarily used in organic synthesis and industrial applications. The compound is characterized by its two hydroxyl groups located at the terminal positions of a 22-carbon chain, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,22-Docosanediol can be synthesized through several methods. One common approach involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosanoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,22-Docosanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,22-Docosanediol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying long-chain diols.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,22-docosanediol is primarily related to its ability to interact with lipid membranes. The hydroxyl groups can form hydrogen bonds with lipid molecules, affecting membrane fluidity and permeability. This property makes it useful in the formulation of emulsions and other lipid-based systems .

Comparison with Similar Compounds

    Docosanedioic acid: A dicarboxylic acid with similar chain length but different functional groups.

    Docosane: A saturated hydrocarbon with the same carbon chain length but lacking hydroxyl groups.

    1,44-Tetratetracontanediol: A longer-chain diol with similar chemical properties.

Uniqueness: 1,22-Docosanediol is unique due to its specific chain length and terminal hydroxyl groups, which confer distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

docosane-1,22-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKFQRBONXURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCO)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324197
Record name 1,22-Docosanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22513-81-1
Record name 1,22-Docosanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,22-Docosanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,22-Docosanediol
Reactant of Route 2
1,22-Docosanediol
Reactant of Route 3
Reactant of Route 3
1,22-Docosanediol
Reactant of Route 4
Reactant of Route 4
1,22-Docosanediol
Reactant of Route 5
1,22-Docosanediol
Reactant of Route 6
Reactant of Route 6
1,22-Docosanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.